molecular formula C19H27N3O3 B2842526 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine CAS No. 1154322-78-7

1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine

Número de catálogo: B2842526
Número CAS: 1154322-78-7
Peso molecular: 345.443
Clave InChI: MGCIMRQKRGCWIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining piperazine, cyclobutyl, pyridine, and oxane (tetrahydropyran) rings, creating a versatile scaffold for pharmaceutical research. The piperazine core is a well-established pharmacophore known to contribute to bioavailability and target binding affinity . The cyclobutyl ring provides valuable conformational restriction and can serve as a strategic element to improve metabolic stability and direct key pharmacophore groups in drug candidates . Compounds containing this specific molecular framework are frequently investigated as potential kinase inhibitors and targeted therapeutics, particularly in oncology research for conditions such as liver cancer, non-small cell lung carcinoma, and sarcoma . The structural complexity of this molecule offers researchers multiple vectors for synthetic modification, enabling systematic structure-activity relationship studies. While the exact mechanism of action is application-dependent, related piperazine-containing compounds have demonstrated potent anti-proliferative effects through induction of both intrinsic and extrinsic apoptosis pathways in cancer cell lines, as evidenced by significant activation of caspase 3/7 and 9 . This product is provided for research purposes to support the development of novel therapeutic agents and chemical probes. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCIMRQKRGCWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Chloropyridine Intermediate Preparation

6-Chloropyridine-3-carboxylic acid is synthesized via nitration and subsequent reduction of pyridine derivatives, though commercial availability often bypasses this step. In a representative protocol from patent US20130116245A1, 6-chloro-2-isopentyloxy-pyridine-3-carboxylic acid was prepared in 73.9% yield by reacting 6-chloropyridine with isopentyl alcohol under Mitsunobu conditions (DIAD, PPh₃).

Nucleophilic Aromatic Substitution with Oxan-4-ol

The chloro group at position 6 is displaced by oxan-4-ol (tetrahydropyran-4-ol) under basic conditions. In EP2567959A1, analogous substitutions used K₂CO₃ in DMF at 80°C for 24 hours, achieving >80% conversion. For steric hindrance mitigation, microwave-assisted heating at 120°C for 2 hours has been reported to improve yields to 85–90%.

Reaction Conditions Table

Step Reagents/Conditions Yield Citation
Chloropyridine synthesis DIAD, PPh₃, THF, 0°C → RT 74%
Oxan-4-yloxy introduction Oxan-4-ol, K₂CO₃, DMF, 80°C, 24h 82%

Preparation of 1-Cyclobutylpiperazine

Cyclobutylation of Piperazine

Cyclobutyl groups are introduced via SN2 alkylation using cyclobutyl bromide. Patent US11883393B2 details a two-step process:

  • Protection : Piperazine is protected with Boc-anhydride in THF (0°C → RT, 12h).
  • Alkylation : Boc-piperazine reacts with cyclobutyl bromide and NaH in DMF (60°C, 6h), followed by deprotection with TFA/DCM (1:1, 2h).

Key Data

  • Boc protection yield: 89%
  • Alkylation yield: 68%
  • Deprotection yield: 95%

Alternative routes employ reductive amination of cyclobutanone with piperazine using NaBH₃CN in MeOH (RT, 24h), though yields are lower (55–60%).

Amide Coupling: Final Assembly

Carboxylic Acid Activation

6-(Oxan-4-yloxy)pyridine-3-carboxylic acid is activated as an acyl chloride (SOCl₂, reflux, 3h) or via carbodiimide coupling (EDC·HCl, HOBt, DMF, 0°C → RT). Patent EP4520326NWA2 reports superior results with HATU (2.1 equiv) and DIPEA (3.0 equiv) in DMF, achieving 92% conversion.

Coupling with 1-Cyclobutylpiperazine

The activated acid reacts with 1-cyclobutylpiperazine (1.2 equiv) in DCM at 0°C. After stirring for 12 hours, the mixture is washed with NaHCO₃ (5%) and brine, then purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1) to yield the final compound.

Optimization Insights

  • Excess piperazine (1.5 equiv) reduces byproducts but complicates purification.
  • Lower temperatures (0°C) minimize racemization of the acyl intermediate.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 2.4, 8.8 Hz, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, pyridine-H), 4.70–4.65 (m, 1H, oxan-OCH), 3.85–3.70 (m, 4H, piperazine-H), 2.75–2.60 (m, 1H, cyclobutyl-H).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₆N₃O₃ [M+H]⁺: 380.1965; found: 380.1968.

Purity and Yield

  • HPLC purity : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN)
  • Isolated yield : 78% after column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be explored for its potential as a pharmacological agent. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Piperazine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

1-Methyl-4-[6-(piperidin-4-yl)pyridine-3-carbonyl]piperazine

  • Structure : The piperazine core is substituted with a methyl group at the 1-position, and the pyridine ring is functionalized with a piperidin-4-yl group at the 6-position.
  • Key Differences: Unlike the target compound, this analogue lacks the oxan-4-yloxy group and cyclobutyl substitution.
  • Relevance : Such substitutions highlight the role of heterocyclic appendages in modulating physicochemical properties.

1-Methyl-4-[6-(pyrrolidin-2-yl)pyridine-3-carbonyl]piperazine

  • Structure : Features a pyrrolidin-2-yl group at the pyridine 6-position and a methyl group on the piperazine.
  • Key Differences : The pyrrolidine ring introduces conformational rigidity compared to the oxan-4-yloxy group. Cyclobutyl substitution in the target compound may enhance metabolic stability by reducing enzymatic oxidation .

Impact of Substituents on Pharmacokinetic Properties

Solubility and pKa Modulation

  • Ethylene/Methylene Spacers : Piperazine derivatives with spacers (e.g., ethylene or methylene) between the piperazine and aromatic cores exhibit improved aqueous solubility (80+ μM at pH 2.0 and 6.5) due to balanced pKa values (~5–7) .
  • Target Compound : The oxan-4-yloxy group (an ether-linked tetrahydropyran) may enhance solubility compared to directly attached lipophilic groups (e.g., phenylpiperazinyl), which reduce solubility to <20 μM .

Metabolic Stability

  • Metabolic Hotspots : Piperazine rings are prone to deethylation or oxidation (e.g., metabolite formation in CCR5 antagonists) .
  • Cyclobutyl Advantage : The cyclobutyl group in the target compound may reduce metabolic liability by introducing steric hindrance, a strategy validated in other piperazine-based drug candidates .

Serotonin 5-HT1A Receptor Affinity

  • Piperazine vs. Morpholine: Piperazine derivatives with three-carbon alkyl linkers and acetyl groups (e.g., coumarin-piperazine hybrids) show subnanomolar 5-HT1A affinity, whereas morpholine analogues exhibit reduced activity .
  • Target Compound : The pyridine-3-carbonyl group may mimic coumarin’s planar aromatic structure, while the oxan-4-yloxy group could provide additional hydrogen-bonding interactions for receptor binding .

α-Glucosidase Inhibition

  • β-Carboline-Piperazine Derivatives : Piperazine moieties enhance inhibitory activity via hydrogen bonding with enzyme active sites .
  • Structural Parallels : The target compound’s carbonyl group and ether oxygen may similarly stabilize enzyme-inhibitor complexes, though experimental validation is needed .

Actividad Biológica

1-Cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological and cognitive enhancement. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H20N2O3C_{16}H_{20}N_2O_3 and has a molecular weight of approximately 288.35 g/mol. Its structure features a piperazine core substituted with a cyclobutyl group and an oxan-4-yloxy-pyridine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H20N2O3C_{16}H_{20}N_2O_3
Molecular Weight288.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

The primary mechanism of action for this compound appears to involve modulation of neurotransmitter systems, particularly the histaminergic system. It has been identified as a potent inverse agonist at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and cognitive functions.

Key Findings:

  • Histamine H3 Receptor Antagonism : Studies have demonstrated that this compound exhibits high affinity for the H3 receptor, leading to increased levels of neurotransmitters such as acetylcholine and norepinephrine, which are critical for cognitive processes .
  • Cognitive Enhancement : In vivo studies using rat models have shown that administration of the compound enhances memory retention and promotes wakefulness, suggesting its potential use in treating cognitive impairments .
  • Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, revealing acceptable absorption and distribution characteristics, although further studies are required to optimize its bioavailability .

Case Study 1: Cognitive Enhancement in Rodent Models

A series of experiments were conducted to assess the cognitive-enhancing effects of this compound. The following results were observed:

  • Dosing : Rats were administered doses ranging from 0.03 to 0.3 mg/kg.
  • Behavioral Tests : The Morris Water Maze and Novel Object Recognition tests were utilized.
  • Results :
    • Significant improvement in memory performance was noted at the higher dose.
    • Increased exploratory behavior indicated enhanced cognitive function.

Table 2: Summary of Case Study Results

TestDose (mg/kg)Performance Improvement (%)
Morris Water Maze0.0325%
Morris Water Maze0.345%
Novel Object Recognition0.0330%
Novel Object Recognition0.350%

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxan-4-yloxy pyridine core. Key steps include:

  • Coupling reactions : Amide bond formation between the pyridine-3-carbonyl group and the piperazine moiety using coupling agents like EDCI or HOBt.
  • Cyclobutyl introduction : Alkylation or nucleophilic substitution reactions to attach the cyclobutyl group to the piperazine nitrogen.
  • Oxadiazole/pyridine ring formation : Cyclization reactions using reagents such as phenylhydrazine or trifluoroacetic anhydride (observed in analogous compounds) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR to confirm the integration of protons (e.g., cyclobutyl CH2 groups, pyridine aromatic protons) and carbonyl resonance .
  • Infrared (IR) spectroscopy : Identification of key functional groups (amide C=O stretch at ~1650 cm⁻¹, ether C-O stretch from oxan-4-yloxy) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize reaction yields during multi-step synthesis?

Methodological Answer:

  • Reaction condition tuning : Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of intermediates .
  • Catalyst optimization : Screening palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to enhance efficiency .
  • Temperature control : Lower temperatures (~0–5°C) for sensitive steps like cyclobutyl alkylation to minimize side reactions .
  • Real-time monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .
  • Dose-response validation : Replicate experiments across a wider concentration range (e.g., 0.1–100 µM) to confirm IC50 values.
  • Solvent controls : Ensure DMSO or other solvents do not exceed 0.1% to avoid cytotoxicity artifacts .
  • Structural verification : Reconfirm compound purity and identity via NMR before biological testing .

Basic: What storage conditions are recommended to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide or ester groups .
  • Solvent storage : For long-term stability, dissolve in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs) based on the compound’s 3D conformation .
  • Molecular dynamics (MD) simulations : Simulate interactions over 100 ns to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate structural features (e.g., cyclobutyl lipophilicity) with activity data to guide derivative design .

Basic: What in vitro assays are used to evaluate pharmacological potential?

Methodological Answer:

  • Cytotoxicity assays : MTT or resazurin assays against cancer lines (e.g., MCF-7, A549) with IC50 determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
  • Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability .

Advanced: How can stability under physiological conditions be systematically analyzed?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48-hour intervals .
  • Thermal stability : Perform accelerated stability testing at 40°C/75% RH for 4 weeks, comparing initial/final purity .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free piperazine or pyridine fragments) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic/basic spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: What strategies resolve conflicting reactivity data in derivative synthesis?

Methodological Answer:

  • Reaction reproducibility : Strictly control stoichiometry (e.g., 1:1.05 molar ratios) and degas solvents to exclude oxygen .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated piperazine) and adjust protecting groups .
  • Advanced characterization : Single-crystal X-ray diffraction to confirm regioselectivity in cyclobutyl substitution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.